molecular formula C13H14N2O B3057809 1-Benzyl-4-oxopiperidine-3-carbonitrile CAS No. 85277-12-9

1-Benzyl-4-oxopiperidine-3-carbonitrile

Cat. No.: B3057809
CAS No.: 85277-12-9
M. Wt: 214.26 g/mol
InChI Key: SQTSZZVHXRBLHW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in the design and discovery of new drugs. researchgate.net Piperidine derivatives are ubiquitous in medicinal chemistry, appearing in more than twenty classes of pharmaceuticals and a vast number of natural alkaloids. researchgate.netijnrd.org Their prevalence stems from their ability to serve as versatile scaffolds that can be readily modified to interact with a wide range of biological targets, often leading to enhanced drug solubility, bioavailability, and improved target selectivity. fiveable.me

In contemporary organic synthesis, piperidine derivatives are not only components of final drug products but also serve as crucial chemical intermediates. ijnrd.org They are employed in the synthesis of agrochemicals, specialty chemicals, and are used as reagents for forming carbon-nitrogen bonds. ijnrd.orgsolubilityofthings.com The nitrogen atom within the piperidine ring imparts basic and nucleophilic properties, allowing it to participate in a multitude of chemical reactions including alkylation, acylation, and cyclization. fiveable.mesolubilityofthings.com This reactivity, combined with the conformational flexibility of the six-membered ring, makes piperidine a privileged structure in the development of novel therapeutic agents targeting a wide spectrum of diseases, including neurological disorders, metabolic diseases, and cancer. researchgate.netijnrd.orgnbinno.com

Structural Characteristics of the 1-Benzyl-4-oxopiperidine Moiety

The 1-Benzyl-4-oxopiperidine moiety forms the core of the title compound. Its structure is defined by several key features that dictate its chemical behavior and synthetic utility.

Piperidine Ring : The foundation is a saturated six-membered heterocycle containing five carbon atoms and one nitrogen atom. solubilityofthings.com This ring system is a common feature in many biologically active molecules and provides a robust, three-dimensional framework.

N-Benzyl Group : The nitrogen atom of the piperidine ring is substituted with a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group). In organic synthesis, the N-benzyl group often functions as a protecting group for the secondary amine. It is stable under a variety of reaction conditions but can be removed through methods like catalytic hydrogenation, allowing for further functionalization at the nitrogen atom late in a synthetic sequence.

4-Oxo Group : A ketone functional group is located at the 4-position of the piperidine ring. ontosight.ai This carbonyl group is a key reactive site. It renders the adjacent carbon atoms (the α-carbons at positions 3 and 5) acidic and susceptible to enolate formation. The ketone itself is a target for nucleophilic addition, condensation reactions, and reduction to an alcohol, providing a handle to introduce a wide range of substituents and build molecular complexity.

These structural elements combine to create a stable yet highly functionalized scaffold, making 1-benzyl-4-oxopiperidine and its derivatives, like the 3-carbonitrile, valuable starting materials for complex syntheses. ontosight.ai

Overview of Key Functional Groups and Their Synthetic Implications within the Carbonitrile Framework

The synthetic potential of 1-Benzyl-4-oxopiperidine-3-carbonitrile is largely dictated by the interplay of its three principal functional groups.

N-Benzyl Group : As mentioned, this group primarily serves as a stable nitrogen protecting group. Its presence prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or N-acylation, while other parts of the molecule are being modified. Its removal unmasks the secondary amine, which can then be used to introduce further diversity, for instance, by forming amides or participating in reductive amination reactions.

4-Oxo (Ketone) Group : The ketone is an electrophilic center, readily reacting with nucleophiles. It can be converted into an alcohol via reduction, an alkene via a Wittig reaction, or an amine via reductive amination. Its presence also allows for the formation of enolates or enamines, enabling alkylation or acylation reactions at the α-positions (C3 and C5).

3-Carbonitrile (Nitrile) Group : The carbonitrile group is a versatile functional group with significant synthetic implications. ontosight.ai

Activation : As an electron-withdrawing group, it increases the acidity of the proton at the C3 position, facilitating deprotonation and subsequent reactions with electrophiles at this site.

Transformation : The nitrile itself can be transformed into several other important functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. researchgate.net It can also be reduced to a primary amine, providing another point for derivatization. This versatility makes the carbonitrile group a synthetic equivalent of a carboxyl group or an aminomethyl group.

The combination of these three groups in a single molecule allows for a programmed, stepwise modification of the scaffold, making it a powerful intermediate for constructing diverse and complex target molecules.

Research Landscape and Directions for this compound

The research landscape for this compound is centered on its application as a key intermediate in the synthesis of novel organic compounds, particularly for pharmaceutical research and development. evitachem.comontosight.ai Its utility is demonstrated in its role as a building block for creating libraries of compounds for high-throughput screening. The distinct reactivity of its ketone and carbonitrile functionalities allows chemists to systematically explore structure-activity relationships (SARs) by introducing a wide variety of substituents. nbinno.com

Future research directions are likely to continue leveraging the compound's structural features for the development of new therapeutic agents. Given the established biological importance of the piperidine scaffold, research efforts may focus on:

Synthesis of Novel Analgesics : The piperidine core is central to many potent analgesics. ijnrd.orgontosight.ai This compound serves as a precursor for novel fentanyl analogues and other opioid receptor modulators. researchgate.net

Development of CNS Agents : Piperidine derivatives are widely used in drugs targeting the central nervous system. echemi.com The scaffold can be elaborated to synthesize potential antipsychotic, anticonvulsant, or neuroprotective agents. ijnrd.orgontosight.ai

Anticancer and Antimicrobial Agents : The functional handles on the molecule allow for the attachment of pharmacophores known to exhibit anticancer or antimicrobial activity, enabling the creation of new classes of therapeutic candidates. ontosight.ai

The continued exploration of efficient synthetic routes utilizing this intermediate will be crucial for advancing drug discovery programs and providing access to new chemical entities with potentially valuable pharmacological profiles. ontosight.ai

Physicochemical Properties of this compound and Related Compounds

Below is a table summarizing key properties of the title compound and related structures often used in its synthesis or as derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.263612-20-2
Methyl 1-benzyl-4-oxopiperidine-3-carboxylateC₁₄H₁₇NO₃247.2957611-47-9
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateC₁₅H₁₉NO₃261.3241276-30-6
Benzyl 4-oxopiperidine-1-carboxylateC₁₃H₁₅NO₃233.2619099-93-5

Data sourced from publicly available chemical databases. ontosight.ainih.govnih.govnih.gov

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-oxopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTSZZVHXRBLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629548
Record name 1-Benzyl-4-oxopiperidine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85277-12-9
Record name 1-Benzyl-4-oxopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Benzyl 4 Oxopiperidine 3 Carbonitrile

Reactivity of the 4-Oxo Group

The ketone functionality at the 4-position of the piperidine (B6355638) ring is a primary site for chemical modification. Its reactivity is characteristic of a typical carbonyl group, participating in nucleophilic additions, reductions, and condensation reactions.

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon of the 4-oxo group is susceptible to attack by a wide range of nucleophiles. These additions are fundamental in constructing more complex molecular architectures, particularly for creating new carbon-carbon and carbon-heteroatom bonds at the 4-position.

Prominent among these transformations is the Strecker-type synthesis, where the piperidone reacts with an amine and a cyanide source. For instance, the condensation of a similar compound, 1-benzylpiperidin-4-one, with aniline (B41778) and hydrocyanic acid (HCN) yields 1-benzyl-4-phenylaminopiperidine-4-carbonitrile. This reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and aniline, which is then attacked by the cyanide nucleophile. This methodology provides a direct route to α-aminonitriles, which are valuable synthetic precursors.

Another significant application of nucleophilic addition is in the synthesis of spirocyclic compounds. In these reactions, both the nucleophile and the electrophile are part of a ring-forming step. For example, the addition of organometallic reagents, such as lithiated aromatic ethers, to the 4-oxo group generates a tertiary alcohol intermediate that can subsequently cyclize to form spiro[isobenzofuran-1(3H),4'-piperidines]. This approach leverages the carbonyl carbon as a linchpin to connect the piperidine ring to another cyclic system.

Table 1: Examples of Nucleophilic Addition to the 4-Oxo Group

Nucleophile/Reagent(s) Reaction Type Product Type
Aniline, KCN/HCN Strecker Synthesis α-Aminonitrile
Lithiated 2-bromobenzhydryl methyl ether Grignard-type Addition / Cyclization Spiro[isobenzofuran-piperidine]

Reductive Transformations to Hydroxyl or Methylene (B1212753) Groups

The 4-oxo group can be readily reduced to either a secondary hydroxyl group or completely removed to a methylene group, depending on the reagents and reaction pathway chosen. The reduction to an alcohol is a common transformation achieved with standard hydride reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) effectively convert the ketone into the corresponding 1-benzyl-4-hydroxypiperidine (B29503) derivative. This introduces a new stereocenter at the C-4 position, the stereochemistry of which can sometimes be controlled by the choice of reagent and conditions.

Alternatively, the carbonyl can be transformed into an amino group via reductive amination. This process involves the initial reaction of the ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This one-pot procedure is a highly efficient method for forming C-N bonds and converting the ketone into a substituted aminopiperidine.

Table 2: Reductive Transformations of the 4-Oxo Group

Reagent(s) Transformation Product Functional Group
Sodium borohydride (NaBH₄) Carbonyl Reduction Secondary Alcohol (-CH(OH)-)
Lithium aluminum hydride (LiAlH₄) Carbonyl Reduction Secondary Alcohol (-CH(OH)-)

Condensation Reactions (e.g., Knoevenagel Condensation)

The carbonyl group's reactivity extends to condensation reactions, where it reacts with nucleophiles to form a new carbon-carbon double bond, often with the elimination of water. A particularly important reaction for 1-benzyl-4-oxopiperidine-3-carbonitrile is its condensation with hydrazine (B178648) derivatives. This transformation serves as a key step in the synthesis of fused heterocyclic systems.

The reaction with hydrazine or substituted hydrazines leads to the formation of pyrazole-fused piperidines. In this process, the nitrogen nucleophile of the hydrazine attacks the carbonyl carbon, initiating a cyclocondensation that utilizes the adjacent carbonitrile group to complete the formation of the pyrazole (B372694) ring. This provides a direct and efficient route to complex polycyclic structures with significant applications in medicinal chemistry.

Other condensation reactions, such as the Wittig reaction, are also applicable. The reaction of the 4-oxo group with a phosphorus ylide (e.g., Ph₃P=CH₂) can be used to introduce an exocyclic methylene group at the 4-position, yielding a 4-methylenepiperidine (B3104435) derivative. This transformation is valuable for creating a site of unsaturation that can be used for further functionalization.

Table 3: Condensation Reactions at the 4-Oxo Group

Reagent Reaction Type Product Structure
Hydrazine (H₂NNH₂) Cyclocondensation Pyrazole-fused piperidine
Phenylhydrazine (PhNHNH₂) Cyclocondensation N-Phenylpyrazole-fused piperidine

Transformations of the 3-Carbonitrile Group

The carbonitrile (cyano) group at the 3-position is a versatile functional group that can be converted into several other important functionalities, including amides, carboxylic acids, amines, and aldehydes.

Hydrolysis to Carboxamides and Carboxylic Acid Derivatives

The nitrile group can undergo hydrolysis under either acidic or basic conditions. The reaction can be controlled to yield either the intermediate carboxamide or the final carboxylic acid. Selective hydrolysis to the carboxamide (1-benzyl-4-oxopiperidine-3-carboxamide) can be achieved under carefully controlled acidic conditions, for example, by using concentrated sulfuric acid at room temperature.

For complete hydrolysis to the carboxylic acid (1-benzyl-4-oxopiperidine-3-carboxylic acid), more forcing conditions are required. This is typically accomplished by heating the nitrile or the intermediate amide in a strongly basic solution, such as potassium hydroxide (B78521) in a high-boiling solvent like propylene (B89431) glycol. This stepwise hydrolysis allows for the selective preparation of either the amide or the acid derivative, both of which are useful building blocks for further synthesis.

Table 4: Hydrolysis of the 3-Carbonitrile Group

Reagent(s) Conditions Product Functional Group
conc. H₂SO₄ Room Temperature Carboxamide (-CONH₂)

Reduction to Amines or Aldehydes

The carbonitrile group is readily reducible to either a primary amine or an aldehyde. The complete reduction to a primary amine (aminomethyl group) is achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic methods, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, are widely used for this transformation and are particularly effective for substrates containing other reducible groups that are sensitive to hydrides. This reaction yields 1-benzyl-3-(aminomethyl)piperidin-4-one.

In contrast, the partial reduction of the nitrile to an aldehyde (formyl group) requires a less reactive hydride reagent that can be stopped at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon workup. Diisobutylaluminum hydride (DIBAL-H) is the standard reagent for this selective transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. This method provides access to 1-benzyl-4-oxo-piperidine-3-carbaldehyde, a key intermediate for further synthetic elaborations.

Table 5: Reduction of the 3-Carbonitrile Group

Reagent(s) Transformation Product Functional Group
Lithium aluminum hydride (LiAlH₄) Complete Reduction Primary Amine (-CH₂NH₂)
H₂, Pd/C or Raney Ni Catalytic Hydrogenation Primary Amine (-CH₂NH₂)

Diverse Nucleophilic Reactivity of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo a variety of nucleophilic transformations. These reactions allow for the conversion of the cyano group into other important functionalities, such as amides, carboxylic acids, and primary amines, thereby expanding the synthetic utility of the parent molecule.

One of the most fundamental reactions of the nitrile group is its hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. For instance, acid-catalyzed hydrolysis of similar α-aminonitriles using cold, concentrated sulfuric acid has been shown to effectively produce the corresponding carboxamide. dtic.mil This transformation is crucial for preparing piperidine-4-carboxamide derivatives.

Furthermore, the nitrile functionality can be reduced to a primary amine. This reduction is a key step in the synthesis of various biologically active compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For example, 1-benzylpiperidine-4-carbonitrile (B2688994) can be reduced using diisobutylaluminum hydride (DIBAL-H) to yield the corresponding aldehyde, which suggests that stronger reducing agents would lead to the primary amine. google.com A wide range of nitriles can be effectively reduced to primary amines using reagents like ammonia borane (B79455) without the need for a catalyst. organic-chemistry.org

These transformations highlight the synthetic potential embedded within the nitrile functionality of the this compound scaffold.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis to Amide Concentrated H₂SO₄, room temperatureCarboxamide
Hydrolysis to Carboxylic Acid H⁺ or OH⁻, heatCarboxylic Acid
Reduction to Primary Amine LiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Raney Ni)Aminomethyl

Chemical Modifications of the N1-Benzyl Moiety

The N1-benzyl group in this compound serves primarily as a protecting group for the piperidine nitrogen. Its removal or modification is a critical step in the synthesis of N-unsubstituted or diversely N-substituted piperidine derivatives.

Hydrogenolytic and Acidic Deprotection Strategies

The removal of the N-benzyl group, or debenzylation, is most commonly achieved through catalytic hydrogenolysis. This method involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst), under a hydrogen atmosphere. researchgate.netnih.gov Transfer hydrogenolysis, using hydrogen donors like cyclohexene (B86901) or formic acid in the presence of a palladium catalyst, offers an alternative to using gaseous hydrogen. researchgate.net These reductive methods are generally clean and efficient, yielding the debenzylated piperidine and toluene (B28343) as a byproduct.

Acid-facilitated debenzylation provides another strategic approach. While strong acids like trifluoroacetic acid (TFA) can be used, they may sometimes lead to unwanted side products or require harsh conditions. researchgate.net A milder and effective method involves palladium-catalyzed hydrogenation in the presence of acetic acid, which has been shown to facilitate the cleavage of the N-benzyl bond. nih.govresearchgate.net The choice of deprotection strategy often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. For instance, oxidative cleavage using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) is also a known method for removing benzyl (B1604629) groups from nitrogen atoms. researchgate.net

Deprotection MethodReagents and ConditionsKey Advantages/Disadvantages
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/C, various solvents (e.g., EtOH, MeOH)High efficiency, clean reaction. Requires hydrogen gas.
Transfer Hydrogenolysis Pd/C, Hydrogen donor (e.g., cyclohexene, formic acid)Avoids use of gaseous H₂, generally mild conditions.
Acid-Facilitated Hydrogenolysis H₂, Pd/C, Acetic AcidCan enhance reaction rate, useful for stubborn substrates. nih.govresearchgate.net
Oxidative Cleavage Ceric Ammonium Nitrate (CAN)Non-reductive conditions. Stoichiometric oxidant required. researchgate.net

Substitution and Functionalization Reactions on the Aromatic Ring

While the primary role of the N-benzyl group is often as a protecting group, its aromatic ring can potentially undergo substitution and functionalization reactions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could theoretically be performed on the phenyl ring.

However, these reactions are not commonly reported for this specific substrate. The conditions required for electrophilic aromatic substitution are often harsh and can lead to undesired side reactions. These may include oxidation of the piperidine ring, cleavage of the benzylic C-N bond, or reactions at other functional sites within the molecule. The benzyl group itself is only weakly activating, directing incoming electrophiles to the ortho and para positions. The synthetic utility of such reactions on the intact this compound molecule is therefore limited and must be approached with caution, considering the potential for competing reaction pathways.

Heterocyclic Ring Transformations

The carbocyclic framework of this compound is a versatile template for the construction of more complex fused and spirocyclic heterocyclic systems.

Annulation Reactions Leading to Fused Ring Systems

The presence of a β-ketonitrile moiety within the piperidine ring makes this compound an ideal precursor for annulation reactions to form fused bicyclic systems. A prominent example is the construction of pyrazolo[4,3-c]piperidine derivatives.

This transformation is typically achieved by reacting the β-ketonitrile with hydrazine or its derivatives. The reaction proceeds via condensation, leading to the formation of a fused pyrazole ring. This synthetic strategy is a cornerstone in the preparation of various pyrazolopyridine scaffolds, which are of significant interest in medicinal chemistry. For instance, related dienamines derived from piperidone systems react with various amines containing sulfonamide fragments to yield pyrazolo[4,3-c]pyridines. mdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-one.

ReactantResulting Fused Ring SystemPotential Product from this compound
Hydrazine Hydrate Pyrazolo[4,3-c]piperidine1-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-one
Substituted Hydrazines (e.g., Phenylhydrazine) N-substituted Pyrazolo[4,3-c]piperidine1-Benzyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-4-one
Hydroxylamine Isoxazolo[4,5-c]piperidine1-Benzyl-4,5,6,7-tetrahydro-1H-isoxazolo[4,5-c]pyridin-4-one

Spirocyclization Reactions

The carbonyl group at the C4 position of the piperidine ring is a key functional handle for spirocyclization reactions, leading to the formation of spiro-heterocycles. One of the most significant applications is the synthesis of spirohydantoins.

The Bucherer-Bergs reaction is a classic method for this transformation, involving the one-pot reaction of the ketone with an alkali metal cyanide (e.g., sodium cyanide) and ammonium carbonate. uctm.edu This reaction constructs a hydantoin (B18101) ring spiro-fused at the C4 position of the piperidine. The resulting 1'-benzyl-spiro[imidazolidine-4,4'-piperidine]-2,5-dione derivatives are valuable compounds in pharmaceutical research. google.com The modification of this reaction, known as the Strecker synthesis, first forms an α-aminonitrile which is then cyclized. uctm.edu These spirocyclization reactions provide a powerful tool for introducing structural complexity and creating diverse molecular architectures from the 1-benzyl-4-oxopiperidine core.

Reaction NameReagentsResulting Spiro-Heterocycle
Bucherer-Bergs Reaction KCN or NaCN, (NH₄)₂CO₃Spirohydantoin
Strecker Synthesis followed by Cyclization 1. KCN/NaCN, NH₄Cl2. Heat with acid or other reagentsSpirohydantoin

Rearrangements Involving the Piperidine Core

The structural integrity of the piperidine core in this compound offers a scaffold for various synthetic modifications. While many transformations focus on the functional groups appended to the ring, the core itself can potentially undergo skeletal rearrangements, leading to ring expansion or contraction. Such rearrangements are powerful tools in synthetic chemistry for accessing novel heterocyclic frameworks. This section will explore the theoretical possibilities of such transformations, specifically focusing on the Beckmann and Favorskii rearrangements, based on the known reactivity of related 4-oxopiperidine systems. It is important to note that while these rearrangements are well-established for cyclic ketones, their specific application to this compound is not documented in the reviewed literature. The following discussion is therefore a projection based on mechanistic principles.

Beckmann Rearrangement: A Potential Route to Azepanones

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. rsc.orgwikipedia.org For cyclic ketones, this rearrangement results in a ring-expanded lactam. The process would commence with the conversion of this compound to its corresponding oxime, 1-Benzyl-4-(hydroxyimino)piperidine-3-carbonitrile, by treatment with hydroxylamine.

Due to the unsymmetrical nature of the ketone, two geometric isomers of the oxime can be formed: one with the hydroxyl group syn to the C3 carbon (bearing the cyano group) and another where it is anti. The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. testbook.com This stereospecificity dictates the structure of the resulting lactam.

Pathway A: Migration of the C5 Carbon

If the oxime isomer with the hydroxyl group positioned syn to the C3 carbon is formed and subjected to acidic conditions (e.g., using sulfuric acid or phosphorus pentachloride), the C5 carbon, which is anti to the hydroxyl group, would be expected to migrate. This would lead to the formation of a seven-membered ring, specifically a 1-benzyl-5-cyano-1,4-diazepan-5-one derivative.

Pathway B: Migration of the C3 Carbon

Conversely, if the oxime isomer with the hydroxyl group anti to the C3 carbon undergoes rearrangement, the C3 carbon (bearing the cyano and benzyl groups) would migrate. This would result in a different regioisomeric azepanone, namely a 1-benzyl-4-cyano-1,3-diazepan-4-one derivative.

The regiochemical outcome of the Beckmann rearrangement is contingent on the migratory aptitude of the two α-carbons. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. adichemistry.com In this case, the electron-withdrawing nature of the nitrile group at C3 would likely decrease the migratory aptitude of this carbon. Therefore, it is plausible that the migration of the C5 carbon (Pathway A) would be favored, leading to the formation of the corresponding 1,4-diazepan-5-one (B1224613) derivative. However, without experimental data, this remains a theoretical projection.

Table 1: Potential Products of the Beckmann Rearrangement
Migrating GroupPotential ProductRing System
C5-Carbon1-Benzyl-5-cyano-1,4-diazepan-5-one derivative1,4-Diazepan-5-one
C3-Carbon (with cyano group)1-Benzyl-4-cyano-1,3-diazepan-4-one derivative1,3-Diazepan-4-one

Favorskii Rearrangement: A Hypothetical Pathway to Substituted Pyrrolidines

The Favorskii rearrangement is another well-known reaction of ketones that, for cyclic systems, typically results in ring contraction. wikipedia.orgddugu.ac.innrochemistry.comadichemistry.com This reaction is base-catalyzed and proceeds through a cyclopropanone (B1606653) intermediate. For this rearrangement to be applied to this compound, a halogen atom would first need to be introduced at one of the α-carbons.

Assuming selective halogenation (e.g., bromination) at the C5 position, which is generally more feasible for α-protons not adjacent to an electron-withdrawing group, the resulting α-halo ketone, 1-Benzyl-5-bromo-4-oxopiperidine-3-carbonitrile, could then be subjected to basic conditions (e.g., sodium hydroxide or an alkoxide).

The reaction mechanism would involve the deprotonation of the remaining α-proton at C3 to form an enolate. This enolate would then undergo intramolecular nucleophilic substitution to displace the bromide at C5, forming a bicyclic cyclopropanone intermediate. The subsequent nucleophilic attack of the base on the carbonyl carbon of this strained intermediate would lead to the opening of the cyclopropanone ring.

The regioselectivity of the ring opening is crucial in determining the final product. The cleavage of the cyclopropanone ring typically occurs to form the more stable carbanion. In this case, the presence of the electron-withdrawing cyano group at C3 would stabilize an adjacent carbanion. Therefore, the bond between C3 and C4 would be expected to cleave, leading to a carbanion at C3. Subsequent protonation would yield a substituted pyrrolidine (B122466) carboxylic acid derivative (if hydroxide is used as the base) or a corresponding ester (if an alkoxide is used). Specifically, this would likely result in a 1-benzyl-3-cyanopyrrolidine-3-carboxylic acid derivative.

Table 2: Hypothetical Steps and Products of the Favorskii Rearrangement
StepReactant/IntermediateProduct
1. HalogenationThis compound1-Benzyl-5-bromo-4-oxopiperidine-3-carbonitrile
2. Base Treatment1-Benzyl-5-bromo-4-oxopiperidine-3-carbonitrileBicyclic cyclopropanone intermediate
3. Ring OpeningBicyclic cyclopropanone intermediate1-Benzyl-3-cyanopyrrolidine-3-carboxylic acid derivative

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational chemistry research for the compound this compound. Despite the well-established application of computational methods in elucidating the structural, electronic, and reactivity properties of organic molecules, specific detailed studies and quantitative data for this particular compound are not publicly available. Therefore, a comprehensive article structured around its specific quantum chemical studies, reactivity predictions, and spectroscopic analysis cannot be generated at this time.

Computational chemistry provides invaluable insights into molecular behavior. Techniques such as Density Functional Theory (DFT) are routinely used to perform structural optimization, determining the most stable three-dimensional arrangement of a molecule by calculating bond lengths, bond angles, and dihedral angles.

Following optimization, analyses like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap are conducted. This energy gap is a critical parameter for understanding a molecule's electronic properties, such as its kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a molecule is more reactive and can be more readily polarized.

Furthermore, computational methods are instrumental in interpreting vibrational spectra. DFT calculations can predict the frequencies of infrared (FT-IR) and Raman (FT-Raman) active vibrational modes. This theoretical spectrum, when compared with experimental data, allows for precise assignment of spectral bands to specific molecular motions, confirming the compound's structure.

To predict how a molecule will interact with others, reactivity and site prediction studies are employed. Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. Additionally, Fukui function descriptors provide a more quantitative measure of the reactivity at specific atomic sites, distinguishing their propensity for nucleophilic, electrophilic, or radical attack.

While the principles of these computational methods are well-documented for a vast array of chemical compounds, including related piperidine derivatives, the specific application and resulting data for this compound have not been published in the accessible literature. Without peer-reviewed research containing this specific information, a detailed and scientifically accurate article meeting the requested outline cannot be responsibly constructed. Further experimental and computational research is required to characterize the properties of this compound.

Computational Chemistry and Mechanistic Elucidation of 1 Benzyl 4 Oxopiperidine 3 Carbonitrile

Intramolecular Interactions and Stability

The stability of 1-benzyl-4-oxopiperidine-3-carbonitrile is governed by a complex interplay of intramolecular interactions. These can be effectively analyzed using various computational methods that shed light on the electron distribution and bonding within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within a molecule. For a compound like this compound, NBO analysis of analogous structures reveals significant stabilizing interactions.

Illustrative NBO Analysis Data for Analogous Piperidine (B6355638) Systems

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N σ*(C-C) 2.5 - 4.0 n → σ*
LP(1) N σ*(C-H) 1.5 - 3.0 n → σ*
σ(C-H) σ*(C-C) 1.0 - 2.5 σ → σ*
π(C=C)benzyl π*(C=O) 0.5 - 1.5 π → π*

Note: The data presented in this table is representative of values found in computational studies of substituted piperidines and is intended for illustrative purposes.

These interactions contribute to the delocalization of electron density, which enhances the stability of the molecule. The presence of the electron-withdrawing cyano and carbonyl groups influences the electronic environment of the piperidine ring, affecting the nature and magnitude of these hyperconjugative interactions.

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide a deeper understanding of the bonding characteristics and non-covalent interactions.

Atoms in Molecules (AIM): AIM analysis characterizes the nature of chemical bonds based on the properties of the electron density at bond critical points (BCPs). For this compound, AIM would reveal the covalent nature of the C-C, C-N, C-H, C=O, and C≡N bonds. Furthermore, it could identify weaker intramolecular interactions, such as hydrogen bonds or van der Waals forces, which contribute to the molecule's preferred conformation.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are complementary methods that provide a visual representation of electron localization in a molecule. nih.gov In the context of this compound, ELF and LOL analyses would show high electron localization around the nitrogen and oxygen lone pairs and within the multiple bonds of the carbonyl and nitrile groups. nih.govresearchgate.net These analyses help to visualize the regions of high electron density, which are indicative of the molecule's reactive sites. researchgate.net

Conformational Analysis and Dynamics

The flexibility of the piperidine ring and the rotational freedom of the benzyl (B1604629) group mean that this compound can exist in multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial for predicting its behavior.

Potential Energy Surface (PES) studies are employed to map the energy of a molecule as a function of its geometry. For this compound, a PES scan could be performed by systematically rotating key dihedral angles, such as those associated with the piperidine ring (to explore chair, boat, and twist-boat conformations) and the N-benzyl bond.

The piperidine ring is expected to predominantly adopt a chair conformation, which is the most stable for six-membered rings. However, the energy barriers for ring inversion to other conformers, like the twist-boat, are also of interest. For cyclohexane, a related six-membered ring, the energy barrier for the chair-to-twist-boat interconversion is approximately 5.5 kcal/mol. A similar range would be expected for the piperidine ring in this molecule.

Molecular Mechanics Force Field (MMFF) calculations are a computationally efficient method for exploring the conformational space of a molecule and identifying low-energy conformers. mdpi.com The MMFF94 force field is often used for this purpose. bath.ac.uk A systematic conformational search using MMFF would likely identify several stable conformers for this compound, differing in the orientation of the benzyl and cyano groups (axial vs. equatorial) and the puckering of the piperidine ring.

Plausible Low-Energy Conformers of this compound

Conformer Piperidine Ring Benzyl Group Orientation 3-Carbonitrile Orientation Relative Energy (kcal/mol)
1 Chair Equatorial Equatorial 0.00
2 Chair Equatorial Axial 0.5 - 1.5
3 Chair Axial Equatorial 2.0 - 3.5

Note: This table presents a hypothetical energy ranking of plausible conformers based on general principles of conformational analysis of substituted piperidines. The exact energy differences would require specific calculations.

The results would likely indicate that the chair conformation with the bulky benzyl group in an equatorial position is the most stable, in order to minimize steric hindrance. The preference for the 3-carbonitrile group in either an axial or equatorial position would depend on a balance of steric and electronic factors.

The conformation and electronic properties of a molecule can be significantly influenced by its environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that can account for the effects of a solvent on a molecule's behavior. rsc.orgcityu.edu.hk

By performing calculations with a PCM, it is possible to model how the polarity of the solvent might affect the relative energies of the different conformers of this compound. For instance, in polar solvents, conformers with a larger dipole moment may be preferentially stabilized. rsc.org This is particularly relevant for a molecule with polar functional groups like the ketone and nitrile. The choice of solvent can therefore influence the conformational equilibrium. researchgate.net

Mechanistic Investigations of Synthesis and Transformations

The synthesis of this compound, a β-ketonitrile embedded within a piperidine ring, can be mechanistically understood through the principles of intramolecular cyclization reactions, prominently the Thorpe-Ziegler reaction. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, a mechanistic elucidation can be constructed from established reaction mechanisms and computational analyses of analogous systems.

The Thorpe-Ziegler reaction involves the intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone. mdpi.comresearchgate.net This reaction is conceptually related to the Dieckmann condensation. mdpi.com The synthesis of this compound would likely proceed via a precursor dinitrile, which undergoes base-catalyzed cyclization.

Plausible Synthesis Mechanism via Thorpe-Ziegler Reaction:

A plausible mechanistic pathway for the formation of this compound is outlined below. This mechanism is based on the established steps of the Thorpe-Ziegler reaction. mdpi.com

Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups of the precursor dinitrile, generating a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine anion.

Tautomerization: The cyclic imine anion undergoes tautomerization to form a more stable enamine anion.

Protonation: The enamine anion is protonated by a proton source, typically from the solvent or a mild acid workup, to yield a cyclic α-cyanoenamine.

Hydrolysis: Subsequent acidic hydrolysis of the α-cyanoenamine results in the formation of the final product, this compound.

Computational studies on the Thorpe reaction of simpler nitriles, such as propionitrile, using Density Functional Theory (DFT) have provided insights into the reaction mechanism. mdpi.com These studies suggest that the reaction proceeds through an ionic mechanism, and the choice of solvent can influence the reaction's viability. mdpi.com

Transformations of this compound:

The chemical reactivity of this compound is dictated by the presence of the ketone and nitrile functional groups. Mechanistic understanding of its transformations can be inferred from the known reactions of β-ketonitriles.

One significant transformation is the conversion to other heterocyclic systems. For instance, β-ketonitriles can serve as precursors for the synthesis of various fused ring systems through reactions involving the active methylene (B1212753) group and the cyano or keto functionalities.

1 Benzyl 4 Oxopiperidine 3 Carbonitrile As a Versatile Synthetic Intermediate and Building Block

Strategic Precursor in Complex Heterocyclic Synthesis

The strategic placement of the ketone and nitrile functional groups allows 1-benzyl-4-oxopiperidine-3-carbonitrile and its analogs to serve as valuable precursors in the construction of complex heterocyclic systems, particularly spirocyclic structures. The reactivity of the piperidone core is central to these transformations.

One key synthetic application involves its use in the Strecker reaction. For instance, the related compound 1-benzyl piperidin-4-one can react with aniline (B41778) and trimethylsilyl (B98337) cyanide to produce a nitrile intermediate. mdpi.com This aminonitrile is a pivotal precursor that can be further cyclized to form novel spiro heterocycles. A notable example is the synthesis of 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitriles, which are then used to construct various spirocyclic systems, including those with potential antileishmanial activity. nih.gov The nitrile and the amino group provide the necessary components for intramolecular cyclization reactions to form new heterocyclic rings fused at the 4-position of the original piperidine (B6355638) ring.

The general synthetic utility of the piperidone framework is further demonstrated by the use of similar building blocks, such as ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, in the synthesis of chromeno[3,4-c]pyridin-5-ones. These reactions highlight the role of the piperidine ketone in condensation and cyclization cascades to generate polycyclic heterocyclic architectures.

Building Block for Advanced Molecular Architectures

The unique structural features of this compound make it an ideal building block for creating advanced molecular architectures with significant therapeutic potential. Its rigid piperidine scaffold provides a three-dimensional framework that is highly sought after in drug design. The compound is particularly valuable for the synthesis of spiro heterocycles, where two rings are connected through a single shared carbon atom.

Spirocyclic compounds derived from this building block have found applications in various areas of medicinal chemistry:

Spiro-piperidines: These motifs are important pharmacophores in several biologically active compounds. researchgate.net

Spirocyclic Furopyridines: The parent compound, 1-benzyl-4-piperidone, is used to synthesize spirocyclic furopyridines that act as σ receptor ligands.

Spiropiperidine Iminohydantoin: This class of compounds has been investigated as aspartyl protease inhibitors.

Spiro Heterocyclic Steroids: The principles of forming spirocycles from cyclic ketones are extended to complex systems like steroids, indicating the broad applicability of this synthetic strategy. beilstein-journals.org

The synthesis of the key spirocyclic core for the antipsychotic drug fluspirilene (B1673487) provides a compelling example. The process begins with 1-benzyl piperidin-4-one, which undergoes a Strecker reaction to form an aminonitrile, a direct analog of the title compound. This intermediate is then elaborated into the final spirocyclic structure, demonstrating the power of this building block in constructing complex, pharmacologically relevant architectures. mdpi.com

Table 1: Examples of Advanced Molecular Architectures Derived from Piperidone Precursors

PrecursorResulting ArchitectureTherapeutic Area/Application
1-Benzyl piperidin-4-oneSpirocyclic core for FluspirileneAntipsychotic
1-Benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrileSpiro heterocycles (e.g., 1,3,8-triazaspiro[4.5]decan-2-one)Antileishmanial (potential)
1-Benzyl-4-piperidoneSpirocyclic furopyridinesσ Receptor Ligands
1-Benzyl-4-piperidoneSpiropiperidine iminohydantoin derivativesAspartyl Protease Inhibitors

Applications in Target-Oriented Synthetic Pathways

This compound and its parent ketone, 1-benzyl-4-piperidone, are key intermediates in the target-oriented synthesis of several important pharmaceutical agents. Their utility spans multiple therapeutic areas, from analgesia to oncology.

Narcotic Analgesics: An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN yields an anilino-nitrile. researchgate.net This intermediate is a crucial component in the synthesis of new-generation, highly active narcotic analgesics like remifentanil and other fentanyl analogues. The nitrile group is subsequently hydrolyzed and the molecule is further elaborated to achieve the final target structure. researchgate.net

Menin Inhibitors for Leukemia: 1-Benzyl-4-piperidone is a critical building block in the development of menin inhibitors. chemicalbook.com These inhibitors are designed to disrupt the menin-MLL protein-protein interaction, which is a key driver in mixed lineage leukemia. The piperidone core is elaborated into highly potent and selective derivatives that have shown efficacy in leukemia cell lines. chemicalbook.com

Alzheimer's Disease: The 1-benzyl-4-piperidone scaffold has been used in the synthesis of multi-target-directed hybrids combining structural features of donepezil, propargylamine, and 8-hydroxyquinoline. These compounds are designed as potential treatments for Alzheimer's disease by acting as metal-chelators and inhibitors of cholinesterase (ChE) and monoamine oxidase (MAO).

Integration into Multi-Step Reaction Sequences and Process Optimization

A key step often involves the Strecker reaction, a three-component reaction between a ketone (1-benzylpiperidin-4-one), an amine (e.g., aniline), and a cyanide source (e.g., HCN or TMSCN). mdpi.comresearchgate.net An optimized Strecker-type condensation can achieve high yields of the resulting α-aminonitrile. researchgate.net Subsequent steps in the sequence, such as the selective hydrolysis of the nitrile to an amide using concentrated sulfuric acid, have been developed to avoid further hydrolysis to the carboxylic acid. researchgate.net

Patented methods for the synthesis of related compounds, like N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, focus on optimizing reaction conditions and purification procedures. These optimizations include careful control of molar ratios of reactants and bases, as well as pH adjustments during workup and crystallization to ensure high yield and purity, making the process suitable for industrial production. google.com Modern techniques such as flow chemistry, which involves linking individual reactions into continuous multi-step sequences, represent a new paradigm for process optimization that can be applied to routes involving such intermediates. syrris.jp

Table 2: Process Optimization Steps in Piperidine Synthesis

StepDescriptionOptimization Goal
Dieckmann CondensationIntramolecular cyclization of an amino diester to form the β-ketoester piperidine ring.High yield of the core heterocyclic structure.
Strecker ReactionCondensation of the piperidone with an amine and cyanide source.High yield of the α-aminonitrile intermediate.
Nitrile HydrolysisSelective conversion of the nitrile to an amide or carboxylic acid.Control of reactivity to isolate the desired product.
PurificationCrystallization and pH-controlled extractions.High purity of the final product for pharmaceutical use.

Role in Scaffold Diversity Generation

The chemical structure of this compound offers multiple reaction sites that can be independently modified to generate a diverse library of molecular scaffolds. This is a crucial aspect of modern drug discovery, where creating a wide range of analogs helps in optimizing biological activity and pharmacokinetic properties.

The key points of diversification are:

The Nitrile Group: This versatile functional group can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine. Each of these new functional groups opens up new avenues for further chemical modification, such as acylation or alkylation. researchgate.net

The Ketone Group: The carbonyl group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations with active methylene (B1212753) compounds. It is also the key functional group for forming spirocycles through reactions like the Strecker synthesis followed by cyclization. mdpi.comnih.gov

The N-Benzyl Group: The benzyl (B1604629) group can be removed through catalytic hydrogenation (debenzylation). researchgate.net This reveals a secondary amine on the piperidine ring, which can then be functionalized with a wide variety of different substituents, allowing for extensive modification of the molecule's properties.

By strategically manipulating these three reactive sites, chemists can use this compound as a starting platform to rapidly generate a large number of structurally diverse compounds, which is essential for exploring chemical space in the search for new therapeutic agents.

Q & A

Q. What advanced purification techniques are suitable for isolating trace impurities?

  • Methodological Answer :
  • Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Notes on Evidence Utilization

  • Safety protocols are derived from analogous piperidine derivatives .
  • Synthetic and analytical methods are inferred from structurally related compounds (e.g., ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) .
  • Advanced methodologies (e.g., surface adsorption) draw from environmental chemistry studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.